molecular formula C6H12O2 B1313903 (4,4-Dimethyloxetan-2-YL)methanol CAS No. 61266-55-5

(4,4-Dimethyloxetan-2-YL)methanol

Cat. No.: B1313903
CAS No.: 61266-55-5
M. Wt: 116.16 g/mol
InChI Key: CDONQJJPVGPKQE-UHFFFAOYSA-N
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Description

(4,4-Dimethyloxetan-2-YL)methanol is a chemical compound with the molecular formula C6H12O2 and a molecular weight of 116.16 g/mol It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, substituted with two methyl groups at the 4-position and a hydroxymethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Dimethyloxetan-2-YL)methanol typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 2-methyl-1-(oxiran-2-yl)propan-2-ol under acidic conditions . The reaction is carried out by treating the precursor with a strong acid, such as sulfuric acid, at elevated temperatures to promote the formation of the oxetane ring.

Another synthetic route involves the use of 4,4-dimethyl-2-hydroxymethyloxetane as a starting material. This compound can be prepared by the reaction of 2-methyl-2-propen-1-ol with formaldehyde in the presence of a base, followed by cyclization under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(4,4-Dimethyloxetan-2-YL)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The oxetane ring can be reduced to form the corresponding alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4,4-Dimethyloxetan-2-YL)methanol has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (4,4-Dimethyloxetan-2-YL)methanol involves its interaction with specific molecular targets and pathways . The oxetane ring can undergo ring-opening reactions, which can be exploited in synthetic chemistry to introduce functional groups at specific positions. Additionally, the compound’s hydroxymethyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their structure and function.

Comparison with Similar Compounds

(4,4-Dimethyloxetan-2-YL)methanol can be compared with other oxetane derivatives and cyclic ethers .

  • Similar Compounds

    • 2-Oxetanemethanol
    • 4,4-Dimethyl-2-hydroxymethyloxetane
    • 2-Methyl-2-propen-1-ol
  • Uniqueness

    • The presence of two methyl groups at the 4-position of the oxetane ring imparts unique steric and electronic properties to this compound, distinguishing it from other oxetane derivatives.
    • Its ability to undergo a variety of chemical reactions, including oxidation, reduction, and substitution, makes it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

(4,4-dimethyloxetan-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-6(2)3-5(4-7)8-6/h5,7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDONQJJPVGPKQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(O1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40484284
Record name (4,4-DIMETHYLOXETAN-2-YL)METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40484284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61266-55-5
Record name (4,4-DIMETHYLOXETAN-2-YL)METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40484284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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